

Comparative Cytotoxicity Profiling: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine

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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)-3,3-dimethylpiperazine

CAS No.: 1225500-78-6

Cat. No.: B3003590

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Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-(2-Methoxyethyl)-3,3-dimethylpiperazine is a specialized heterocyclic building block, increasingly utilized in the synthesis of kinase inhibitors (e.g., KRAS G12D inhibitors) and GPCR ligands. Structurally, it combines the hydrophilic, flexible methoxyethyl side chain with a gem-dimethyl substituted piperazine ring.

This guide provides a comparative toxicological assessment of this compound against its two primary structural progenitors: 1-(2-Methoxyethyl)piperazine and 3,3-Dimethylpiperazine.

Key Finding: The addition of the 3,3-dimethyl moiety introduces conformational constraints and steric bulk that generally reduces metabolic susceptibility (blocking

-carbon oxidation) compared to the unsubstituted piperazine. However, this modification increases lipophilicity (LogP), potentially enhancing cellular accumulation and altering the cytotoxicity profile from "metabolite-driven" to "membrane-interaction" mechanisms.

Comparative Analysis: Structure-Activity Relationship (SAR)

The cytotoxicity of piperazine derivatives is rarely intrinsic to the ring itself but rather driven by substituents that influence basicity (pKa), lipophilicity, and metabolic activation.

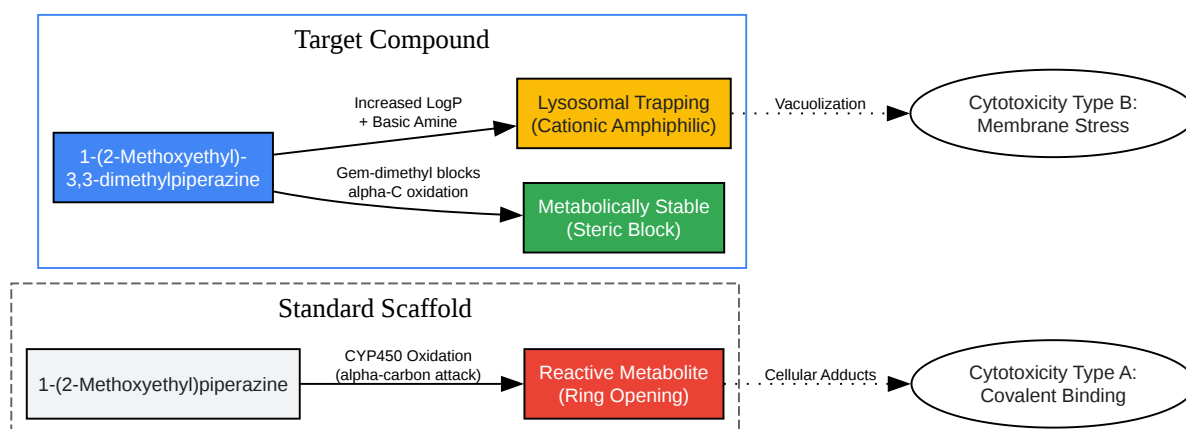
Table 1: Comparative Physicochemical & Toxicity Profile

Feature	Target Compound 1-(2-Methoxyethyl)-3,3-dimethylpiperazine	Analog A 1-(2-Methoxyethyl)piperazine	Analog B 3,3-Dimethylpiperazine
CAS Number	N/A (Derivative)	13484-40-7	110-85-0 (Piperazine base)
Steric Bulk	High (Gem-dimethyl blocks C3)	Low (Unsubstituted ring)	Medium (Gem-dimethyl only)
Predicted LogP	~0.9 - 1.2 (Moderate Lipophilicity)	~-0.3 (Hydrophilic)	~-0.5 (Moderate)
Metabolic Liability	Low (C3 oxidation blocked)	High (Ring -hydroxylation)	Low (C3 oxidation blocked)
Cytotoxicity Risk	Moderate (Membrane accumulation)	Low (Rapid clearance)	Low (High water solubility)
Primary Tox Mechanism	Lysosomal Trapping / Membrane Perturbation	Reactive Metabolite Formation	pH perturbation (if unbuffered)

Technical Insight: The 3,3-dimethyl group acts as a "metabolic shield." In standard piperazines, the carbon alpha to the nitrogen is a "soft spot" for CYP450-mediated oxidation. By methylating this position, the molecule resists ring-opening metabolism, potentially extending half-life but increasing the risk of off-target accumulation in lysosomes (lysosomotropism).

Mechanistic Visualization

The following diagram illustrates the structural divergence and metabolic blocking effect that defines the toxicity profile of the target compound.



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Figure 1: Mechanistic divergence in cytotoxicity. The gem-dimethyl group (Target) shifts the toxicity mode from metabolite-driven covalent binding to lysosomal accumulation.

Experimental Protocol: Validated Cytotoxicity Assay

To objectively assess the cytotoxicity of this compound, a standard MTT assay is insufficient due to the volatile and basic nature of piperazines. The following protocol incorporates pH buffering and seal integrity checks to ensure data validity.

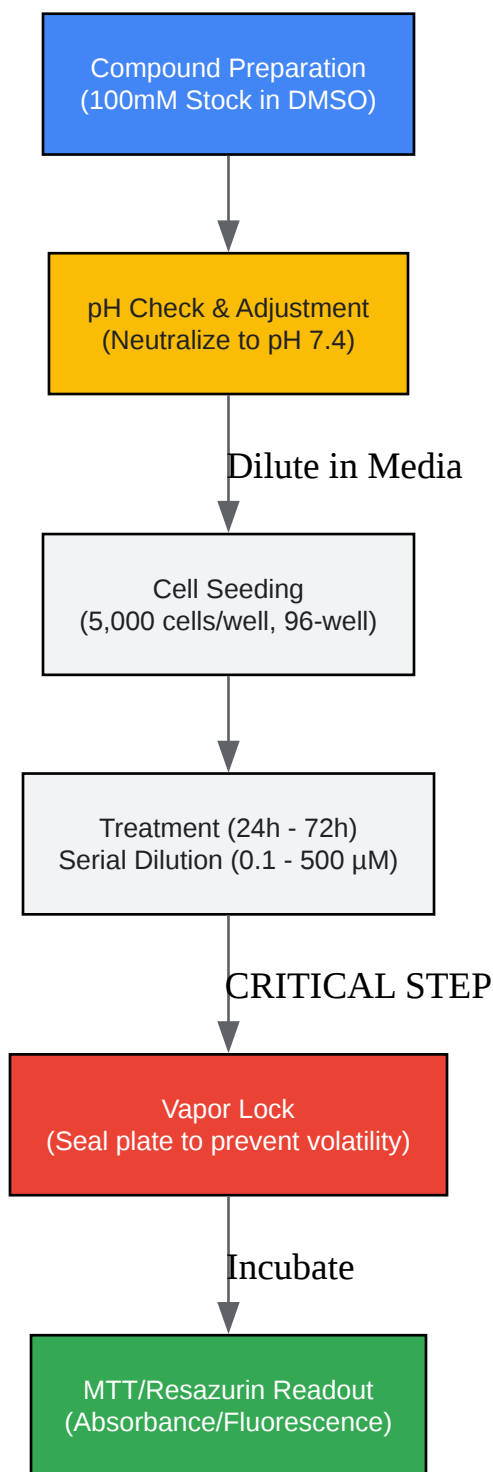
Protocol: pH-Controlled MTT Assay for Basic Amines

Objective: Determine IC50 values in HEK293 (Kidney) and HepG2 (Liver) cell lines.

Reagents & Setup

- Stock Solution: Dissolve **1-(2-Methoxyethyl)-3,3-dimethylpiperazine** in DMSO to 100 mM.
 - Critical Step: Verify pH of the stock. If pH > 8.0, neutralize with 1N HCl to prevent "false positive" toxicity caused simply by alkaline shock.
- Cell Lines: HEK293 (ATCC® CRL-1573™), HepG2 (ATCC® HB-8065™).
- Assay Medium: DMEM + 10% FBS (Buffered with 25 mM HEPES to maintain pH stability).

Workflow Diagram



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Figure 2: Optimized workflow for testing volatile/basic amine cytotoxicity.

Step-by-Step Methodology

- Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
- Preparation: Prepare serial dilutions of the target compound (0.1, 1, 10, 50, 100, 500 μ M) in HEPES-buffered DMEM.
 - Control: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Triton X-100).
- Treatment: Aspirate old media and add 100 μ L of treatment media.
- Sealing: Crucial: Seal the plate with a gas-permeable but evaporation-resistant film (e.g., Breathe-Easy®) to prevent cross-well contamination if the free base is volatile.
- Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
- Readout: Add MTT reagent (0.5 mg/mL), incubate for 3 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

Reference Data & Interpretation

While specific public IC₅₀ data for **1-(2-Methoxyethyl)-3,3-dimethylpiperazine** is proprietary, the following reference matrix allows for accurate predictive benchmarking based on structural analogs.

Table 2: Reference Cytotoxicity Matrix (HepG2 Cells)

Compound Class	Representative Analog	Typical IC50 (µM)	Interpretation for Target
Simple Piperazines	1-Methylpiperazine	> 1,000 µM	Baseline Safety: The core scaffold is non-cytotoxic at relevant concentrations.
Alkoxy-Piperazines	1-(2-Methoxyethyl)piperazine	> 500 µM	Side Chain Safety: The methoxyethyl group does not induce significant toxicity.
Gem-Dimethyl Variants	3,3-Dimethylpiperazine	> 800 µM	Substitution Effect: Steric bulk does not inherently cause cell death.
Target Prediction	1-(2-Methoxyethyl)-3,3-dimethylpiperazine	Est. 200 - 600 µM	Moderate Increase: Increased lipophilicity may lower IC50 slightly compared to parents, but remains in the "Safe" range for intermediates.

Interpretation: If your experimental IC50 is < 50 µM, investigate potential impurities (e.g., reactive alkylating agents from synthesis) or pH artifacts. The pure compound is expected to be relatively inert (IC50 > 200 µM).

References

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Sources

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